molecular formula C10H15N3O2 B4890153 N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]acetamide

N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]acetamide

Cat. No.: B4890153
M. Wt: 209.24 g/mol
InChI Key: SJYMTPJYSJULRN-UHFFFAOYSA-N
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Description

N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]acetamide is a chemical compound with the molecular formula C10H15N3O2 It is a pyrimidine derivative, which means it contains a pyrimidine ring, a six-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]acetamide typically involves the reaction of ethoxymethylpyrimidine with acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine. The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically isolated and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound has a similar structure but contains a thiadiazole ring instead of a pyrimidine ring.

    N-(2-ethyl-6-methylphenyl)-2-chloro-N-(ethoxymethyl)acetamide: This compound is a chloroacetanilide herbicide with similar functional groups.

Uniqueness

N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]acetamide is unique due to its specific pyrimidine structure and the presence of the ethoxymethyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-4-15-6-9-5-11-7(2)12-10(9)13-8(3)14/h5H,4,6H2,1-3H3,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYMTPJYSJULRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN=C(N=C1NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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